Ethanol, 2,2'-(hexylimino)bis-

Übersicht

Beschreibung

The compound "Ethanol, 2,2'-(hexylimino)bis-" is not directly studied in the provided papers. However, the first paper discusses the extraction of ethanol using an ionic liquid, which is relevant to the analysis of ethanol's properties and behavior in mixtures . The second paper does not directly relate to ethanol but discusses the synthesis and conformational analysis of ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds, which are used as ligands in the formation of a dinuclear Ti(IV) complex . These papers provide insights into the chemical behavior of ethanol in separation processes and the synthesis of complex compounds, which may indirectly inform the understanding of "Ethanol, 2,2'-(hexylimino)bis-".

Synthesis Analysis

The synthesis of related compounds is discussed in the second paper, where ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds are synthesized from 2,4,6-trichloro-1,3,5-triazine . This process involves a three-step reaction and results in ligands that exhibit different rotational restrictions. Although this does not directly pertain to the synthesis of "Ethanol, 2,2'-(hexylimino)bis-", it provides a case study of synthesizing complex organic compounds with specific structural constraints.

Molecular Structure Analysis

The molecular structure of the dinuclear Ti(IV) complex mentioned in the second paper reveals significant deviations from planarity in the aromatic systems and relatively long Ti-N bonds . This information is useful for understanding how ligand rigidity and electronic structure can influence the overall geometry of a complex. While this does not directly relate to the molecular structure of "Ethanol, 2,2'-(hexylimino)bis-", it offers a perspective on the structural analysis of complex molecules.

Chemical Reactions Analysis

The first paper does not discuss chemical reactions per se but examines the extraction of ethanol from water using an ionic liquid . This study is significant for understanding the interactions of ethanol in mixtures and the potential for separation using non-conventional solvents. The second paper provides a case study of a chemical reaction where a dinuclear complex is formed, highlighting the reactivity of the synthesized ligands .

Physical and Chemical Properties Analysis

The first paper provides insight into the physical properties of ethanol when mixed with water and an ionic liquid, showing that ethanol can be separated from water using this method, albeit at high solvent/feed ratios . The study uses excess Gibbs free energy models to predict the behavior of the ternary liquid-liquid equilibrium systems, which is crucial for understanding the thermodynamics of the separation process. The second paper does not provide information on the physical and chemical properties of "Ethanol, 2,2'-(hexylimino)bis-" but does discuss the properties of a related complex, such as ligand lability and cytotoxicity .

Wissenschaftliche Forschungsanwendungen

- Summary of the Application: The potential of aerogels as catalysts for the synthesis of a relevant class of bis-heterocyclic compounds such as bis (indolyl)methanes was investigated .

- Methods of Application: The studied catalyst was a nanocomposite aerogel based on nanocrystalline nickel ferrite (NiFe 2 O 4) dispersed on amorphous porous silica aerogel obtained by two-step sol–gel synthesis followed by gel drying under supercritical conditions and calcination treatments .

- Results or Outcomes: The NiFe 2 O 4 /SiO 2 aerogel is an active catalyst for the selected reaction, enabling high conversions at room temperature, and it proved to be active for three repeated runs .

Eigenschaften

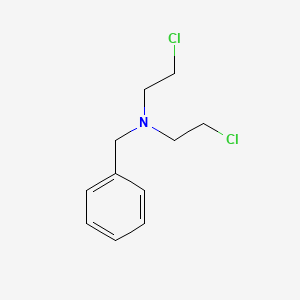

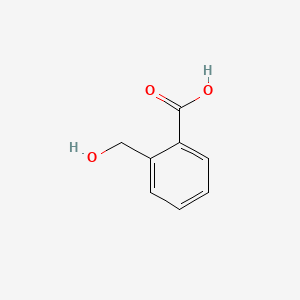

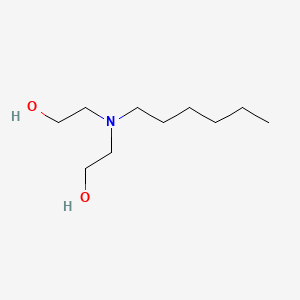

IUPAC Name |

2-[hexyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO2/c1-2-3-4-5-6-11(7-9-12)8-10-13/h12-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIACMWUKBLHAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064467 | |

| Record name | Ethanol, 2,2'-(hexylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol, 2,2'-(hexylimino)bis- | |

CAS RN |

6752-33-6 | |

| Record name | 2,2′-(Hexylimino)bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6752-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-(hexylimino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006752336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6752-33-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-(hexylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-(hexylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1293559.png)